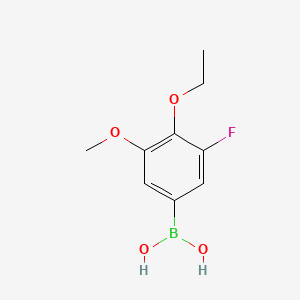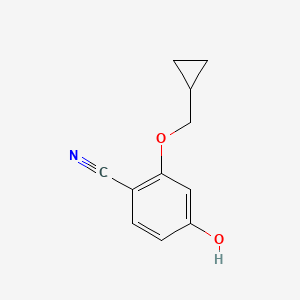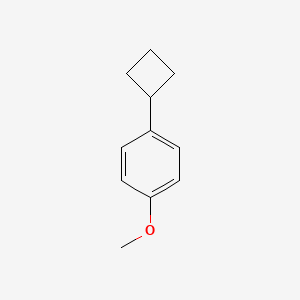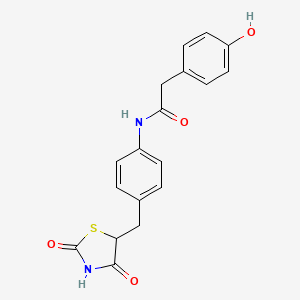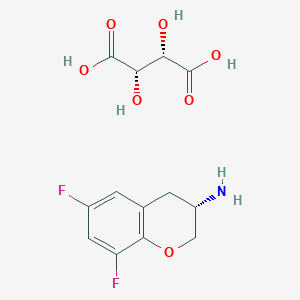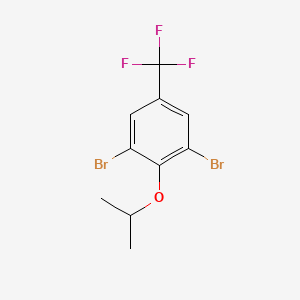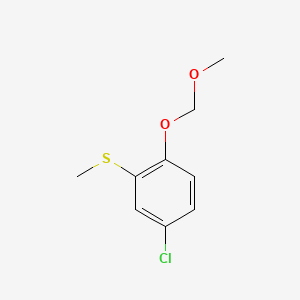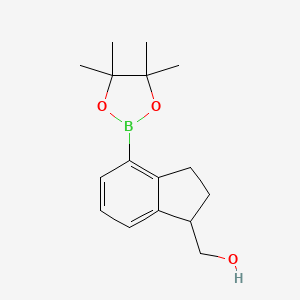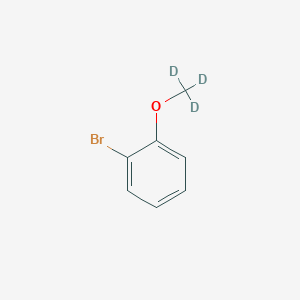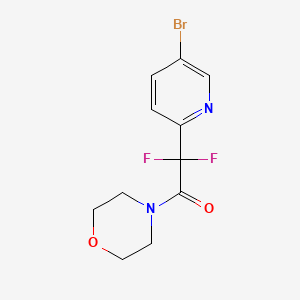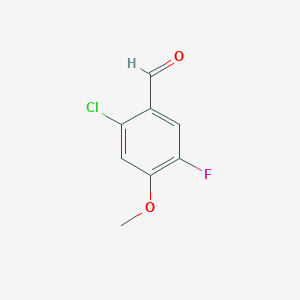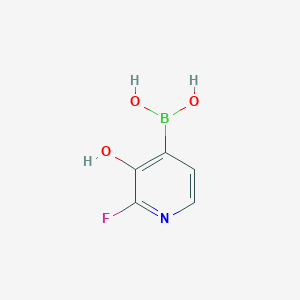
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H5BFNO3 and a molecular weight of 156.91 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a fluorine atom. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
化学反应分析
Types of Reactions
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学研究应用
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a reagent in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds by transferring the boronic acid group to a palladium catalyst . Additionally, its interaction with biological molecules can inhibit enzyme activity by binding to active sites .
相似化合物的比较
Similar Compounds
(2-Fluoro-3-hydroxypyridin-5-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(3-Hydroxy-2-fluoropyridin-4-yl)boronic acid: Similar structure but with the fluorine and hydroxyl groups swapped.
Uniqueness
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a boronic acid group with a fluorine and hydroxyl-substituted pyridine ring makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and other applications where precise control over reactivity is required .
属性
分子式 |
C5H5BFNO3 |
|---|---|
分子量 |
156.91 g/mol |
IUPAC 名称 |
(2-fluoro-3-hydroxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9-11H |
InChI 键 |
JCPQHYIXRUDBBU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=NC=C1)F)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


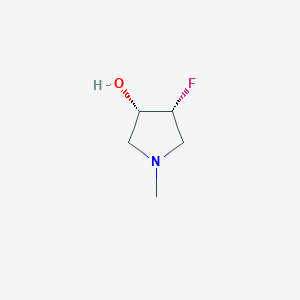
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
